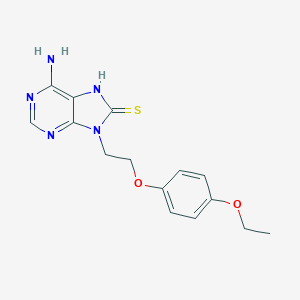
NSD3-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSD3-IN-3 is a complex organic compound with the molecular formula C15H17N5O2S and a molecular weight of 331.39 g/mol This compound is characterized by its purine base structure, which is modified with an ethoxyphenoxyethyl group and a thiol group
Vorbereitungsmethoden
The synthesis of NSD3-IN-3 typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and 4-ethoxyphenol.
Reaction Conditions: The first step involves the nucleophilic substitution of 6-chloropurine with 2-(4-ethoxyphenoxy)ethylamine under basic conditions to form the intermediate 6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purine.
Thiol Group Introduction:
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Analyse Chemischer Reaktionen
NSD3-IN-3 undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group if present, using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
NSD3-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Wirkmechanismus
The mechanism of action of NSD3-IN-3 involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors and enzymes, modulating their activity. The thiol group may also participate in redox reactions, influencing cellular oxidative stress levels. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its biological effects .
Vergleich Mit ähnlichen Verbindungen
NSD3-IN-3 can be compared with other similar compounds, such as:
6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol: This compound has a methoxy group instead of an ethoxy group, which may influence its chemical reactivity and biological activity.
6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purine-8-sulfonic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C15H17N5O2S |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-7H-purine-8-thione |
InChI |
InChI=1S/C15H17N5O2S/c1-2-21-10-3-5-11(6-4-10)22-8-7-20-14-12(19-15(20)23)13(16)17-9-18-14/h3-6,9H,2,7-8H2,1H3,(H,19,23)(H2,16,17,18) |
InChI-Schlüssel |
CPVQNKHOVSEOTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCN2C3=C(C(=NC=N3)N)NC2=S |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
Löslichkeit |
20.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-{[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B316591.png)
![N-{[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-iodobenzamide](/img/structure/B316593.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-N'-(3-iodobenzoyl)thiourea](/img/structure/B316597.png)
![4-butoxy-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B316598.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]hexanamide](/img/structure/B316599.png)
![N-(3-chloro-4-pyrrolidin-1-ylphenyl)-N'-[5-(2,3-dichlorophenyl)-2-furoyl]thiourea](/img/structure/B316600.png)
![N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B316602.png)
![N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]propanamide](/img/structure/B316606.png)
![2-bromo-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B316608.png)
![N-(5-sec-butyl-2-hydroxyphenyl)-N'-[(4-ethylphenoxy)acetyl]thiourea](/img/structure/B316610.png)
![N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B316611.png)
![N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B316615.png)
![3,4-dichloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B316616.png)
![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}pentanamide](/img/structure/B316617.png)
